molecular formula C30H48O4 B1674474 Lucidumol A CAS No. 217476-73-8

Lucidumol A

カタログ番号 B1674474
CAS番号: 217476-73-8
分子量: 472.7 g/mol
InChIキー: LVGCWXNRZNCAJG-AMKDLFIQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lucidumol A is a natural product that belongs to the triterpenoid class of compounds . It was first isolated from Ganoderma lucidum, also known as Reishi or Lingzhi mushroom . It is a colorless crystal or yellow powder with a unique aroma and good solubility in solvents .


Synthesis Analysis

The synthesis of Lucidumol A is still under research and has not been widely reported . It is typically extracted from Ganoderma lucidum through various chemical reaction steps such as solvent extraction, column chromatography, liquid-liquid separation, and purification .


Molecular Structure Analysis

The molecular formula of Lucidumol A is C30H48O4 . It has an average mass of 472.700 Da and a monoisotopic mass of 472.355255 Da .


Physical And Chemical Properties Analysis

Lucidumol A is a colorless crystal or yellow powder with a unique aroma . It has good solubility in solvents . The molecular formula of Lucidumol A is C30H48O4, and it has an average mass of 472.700 Da .

科学的研究の応用

Anti-Cancer Properties

  • Lucidumol D, a lanostane-type triterpenoid isolated from Ganoderma lingzhi, exhibited cytotoxicity against several cancer cell lines, suggesting its potential as an anti-cancer agent. This study highlighted the importance of specific structural features for enhanced cytotoxicity (Satria et al., 2019).
  • A related study found that lucidumol C, another lanostane-type triterpene from Ganoderma lingzhi, showed potent selective cytotoxicity against human colorectal carcinoma cells. This further supports the potential anti-cancer applications of lucidumol compounds (Amen et al., 2016).

Neuroprotective Effects

  • Ganoderma lucidum polysaccharides (GLPS) demonstrated neuroprotective effects against traumatic spinal cord injury in rats. This suggests potential applications of lucidumol A in neuroprotection and recovery post spinal injuries (Gokce et al., 2015).

Immune System Modulation

  • Ganoderma lucidum capsules were studied for their effects on T lymphocyte subsets in football players under high-altitude training. This suggests a role for lucidumol A in modulating immune responses under stress conditions (Zhang et al., 2007).

Radioprotective Effects

  • Ganoderma lucidum has been studied for its radioprotective properties. While direct studies on lucidumol A are not mentioned, the broader context of Ganoderma lucidum's applications in radioprotection is notable (González et al., 2020).

Nutraceutical and Functional Food Development

  • Ganoderma lucidum, including lucidumol A, has been explored for its potential in the development of nutraceuticals and functional foods. This research underscores the health benefits and therapeutic potential of Ganoderma lucidum, suggesting its application in the food and pharmaceutical industries (El Sheikha, 2022).

Anti-Diabetic Effects

  • Ganoderma lucidum has been recognized for its hypoglycemic effects, which could be related to the components like lucidumol A. This indicates potential applications in managing diabetes (Ma et al., 2015).

Antihypertensive Properties

  • Research has identified ACE inhibitory peptides in Ganoderma lucidum mycelia, suggesting potential antihypertensive effects. While the study focuses on peptides, it indicates the diverse range of bioactive compounds in Ganoderma lucidum, possibly including lucidumol A (Wu et al., 2019).

Immunomodulatory Activities

  • Ganoderma lucidum, including its components like lucidumol A, has been noted for its immunomodulatory activities. This is particularly relevant in the context of cancer treatment and immune system support (Lin & Zhang, 2004).

Support in Cancer Treatment

  • Studies on Ganoderma lucidum in cancer treatment, including the potential role of lucidumol A, have shown its use in enhancing tumor response and stimulating host immunity. This positions lucidumol A as a candidate for adjunctive therapy in cancer treatment (Jin et al., 2016).

Anti-Invasive Effects

  • Lucidumol A, derived from Ganoderma lucidum, may possess anti-invasive properties against certain cancer cells, suggesting its potential in cancer therapy (Weng et al., 2007).

Chemopreventive Effects

  • The extract of Ganoderma lucidum, potentially including lucidumol A, has shown effects in preventing cancer invasion and metastasis. This underlines its potential role in cancer prevention and treatment (Weng & Yen, 2010).

特性

IUPAC Name

(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22,24,33-34H,9-17H2,1-8H3/t18-,19-,22+,24+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGCWXNRZNCAJG-AMKDLFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944356
Record name 24,25-Dihydroxylanost-8-ene-3,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidumol A

CAS RN

217476-73-8
Record name Lucidumol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217476-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanost-8-ene-3,7-dione, 24,25-dihydroxy-, (24S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217476738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24,25-Dihydroxylanost-8-ene-3,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucidumol A
Reactant of Route 2
Lucidumol A
Reactant of Route 3
Lucidumol A
Reactant of Route 4
Lucidumol A
Reactant of Route 5
Lucidumol A
Reactant of Route 6
Lucidumol A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。